molecular formula C12H14N2O2 B14345712 (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one

(3Z)-4-benzylimino-3-hydroxyiminopentan-2-one

Cat. No.: B14345712
M. Wt: 218.25 g/mol
InChI Key: LZNZLBVDEJTTAD-HEDBVHAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-4-benzylimino-3-hydroxyiminopentan-2-one is an organic compound that features both imine and oxime functional groups. Compounds with such functional groups are often of interest in organic chemistry due to their potential reactivity and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one typically involves the condensation of a benzylamine derivative with a suitable oxime precursor. The reaction conditions often require a mild acid or base catalyst to facilitate the formation of the imine and oxime groups.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Both the imine and oxime groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, compounds with imine and oxime groups are often studied for their potential biological activity. They can act as enzyme inhibitors or interact with biological macromolecules.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties. They could serve as lead compounds in the development of new drugs.

Industry

In the industrial sector, these compounds might be used in the synthesis of specialty chemicals, polymers, or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one would depend on its specific application. Generally, the imine and oxime groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-4-benzylimino-3-hydroxyiminopentan-2-one: Unique due to the presence of both imine and oxime groups.

    Benzylideneacetone oxime: Similar structure but lacks the imine group.

    Benzylamine oxime: Contains the oxime group but lacks the imine group.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(3Z)-4-benzylimino-3-hydroxyiminopentan-2-one

InChI

InChI=1S/C12H14N2O2/c1-9(12(14-16)10(2)15)13-8-11-6-4-3-5-7-11/h3-7,16H,8H2,1-2H3/b13-9?,14-12-

InChI Key

LZNZLBVDEJTTAD-HEDBVHAZSA-N

Isomeric SMILES

CC(=NCC1=CC=CC=C1)/C(=N/O)/C(=O)C

Canonical SMILES

CC(=NCC1=CC=CC=C1)C(=NO)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.